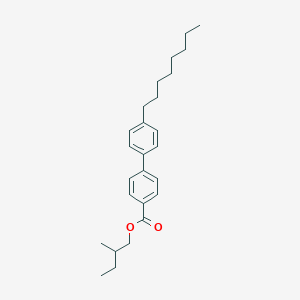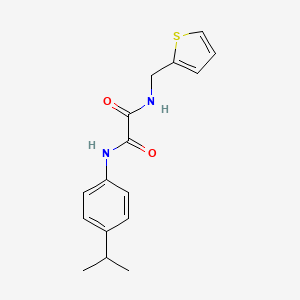
2-methylbutyl 4'-octyl-4-biphenylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylbutyl 4'-octyl-4-biphenylcarboxylate, also known as MOBC, is a liquid crystal compound that has gained significant attention in the scientific community due to its unique properties. MOBC is a chiral molecule, meaning it has a non-superimposable mirror image. This property makes it an excellent candidate for use in liquid crystal displays (LCDs), as it allows for the creation of brighter and more vivid colors.
Mécanisme D'action
2-methylbutyl 4'-octyl-4-biphenylcarboxylate works by aligning the liquid crystal molecules in a specific direction, allowing for the creation of a uniform and consistent display. This is achieved through the application of an electric field, which causes the liquid crystal molecules to rotate and align in a specific direction. The alignment of the liquid crystal molecules determines the orientation of the polarized light, which creates the image on the display.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate, as it is primarily used in the field of LCD technology. However, some studies have suggested that 2-methylbutyl 4'-octyl-4-biphenylcarboxylate may have potential applications in the development of new drugs and therapies due to its unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-methylbutyl 4'-octyl-4-biphenylcarboxylate has several advantages for use in lab experiments, including its high purity and stability. However, its high cost and limited availability can be a limiting factor for some researchers.
Orientations Futures
As 2-methylbutyl 4'-octyl-4-biphenylcarboxylate continues to be studied for its potential applications in organic electronics and LCD technology, there are several future directions that researchers can explore. These include the development of new materials and processes for the synthesis of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate, as well as the investigation of its potential use in the development of new drugs and therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methylbutyl 4'-octyl-4-biphenylcarboxylate.
Méthodes De Synthèse
2-methylbutyl 4'-octyl-4-biphenylcarboxylate can be synthesized through a multistep process involving the reaction of biphenyl carboxylic acid with 2-methylbutanol and octyl alcohol. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure 2-methylbutyl 4'-octyl-4-biphenylcarboxylate.
Applications De Recherche Scientifique
2-methylbutyl 4'-octyl-4-biphenylcarboxylate has been extensively studied for its potential applications in LCD technology. Its chiral nature makes it an ideal candidate for use in the creation of liquid crystal displays with improved color quality and viewing angles. 2-methylbutyl 4'-octyl-4-biphenylcarboxylate has also been studied for its potential use in the development of new materials for organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
2-methylbutyl 4-(4-octylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2/c1-4-6-7-8-9-10-11-22-12-14-23(15-13-22)24-16-18-25(19-17-24)26(27)28-20-21(3)5-2/h12-19,21H,4-11,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGDQUWQCZLUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386060 |
Source


|
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
CAS RN |
94630-49-6 |
Source


|
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)
![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)

![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![1-(4-ethoxyphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960866.png)
![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)
